N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
The compound “N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a complex organic molecule. It contains several functional groups, including an acetylphenyl group, a triazolyl group, and an acetamide group. These functional groups suggest that the compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, while the acetyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide and the pyridine might make it somewhat soluble in water .Scientific Research Applications
Insecticidal Activities
The compound N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been researched for its potential as an insecticide. It targets the insect ryanodine receptor (RyR), which is a promising target for the development of novel insecticides . The design and synthesis of related pyrazole derivatives have shown moderate to high activities against pests like the diamondback moth, indicating the compound’s potential in pest control applications.
Energetic Ionic Compounds
This compound also plays a role in the synthesis of energetic ionic compounds, which are of interest due to their relatively low sensitivities compared to covalent compounds . These energetic ionic compounds have applications in fields like explosives and propellants, showcasing good detonation performances and low sensitivities.
Amphiphile Catalysis
In the field of catalysis, the compound has been used in amphiphile-catalyzed reactions, specifically in the selective synthesis of 4-amino alkylated-1H-pyrazol-5-ol via Mannich aromatization . This process is preferred over the Knoevenagel–Michael type reaction in water, indicating its utility in green chemistry and sustainable synthesis methods.
Click Chemistry
The compound’s structure is conducive to click chemistry applications, particularly in amino–yne click reactions . These reactions have a wide range of applications, including surface immobilization, drug delivery carrier design, hydrogel materials preparation, and the synthesis of polymers with unique structures.
Heterocyclic Chemistry
Its use in the synthesis of fused pyridinyl azides highlights its importance in heterocyclic chemistry . This area of chemistry is crucial for the development of pharmaceuticals and agrochemicals, where the compound’s role in creating complex heterocyclic structures is invaluable.
Organic Synthesis
The compound is involved in organic synthesis processes, where it contributes to the development of novel organic compounds with potential applications in medicinal chemistry and material science .
Drug Development
Due to its structural complexity and reactivity, the compound can be used in the development of new drugs, especially targeting specific receptors or biological pathways .
Material Science
Lastly, the compound’s chemical properties may be exploited in material science, particularly in the development of new materials with specific electronic or photonic properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-11(24)13-3-2-4-14(9-13)20-15(25)10-26-17-22-21-16(23(17)18)12-5-7-19-8-6-12/h2-9H,10,18H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBCQLIEUPHEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
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